molecular formula C19H14FN7 B5469557 5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5469557
M. Wt: 359.4 g/mol
InChI Key: JJDNEENDVBJQFX-UHFFFAOYSA-N
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Description

The compound “5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .


Synthesis Analysis

Considerable methods have been devised to prepare these compounds . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring . The structure can be modified by various substituents, which can significantly influence the properties of the resulting compounds .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including substitution reactions with different nucleophiles . These reactions exploit the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the substituents on the fused ring . For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Future Directions

The current review highlighted the recent progress of the therapeutic potential of pyrazolo[1,5-a]pyrimidines . Given their significant biological activities and the ability to modify their properties by changing the substituents, these compounds represent a promising area for future research in medicinal chemistry .

Properties

IUPAC Name

5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN7/c20-15-5-2-1-4-14(15)16-10-18(27-17(25-16)6-8-23-27)22-11-13-12-24-26-9-3-7-21-19(13)26/h1-10,12,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNEENDVBJQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=NN3C(=C2)NCC4=C5N=CC=CN5N=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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